molecular formula C24H34O5 B1626237 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate CAS No. 426-43-7

17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate

Cat. No.: B1626237
CAS No.: 426-43-7
M. Wt: 402.5 g/mol
InChI Key: DQKKCXRBJSXYJD-IANBGGIASA-N
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Description

17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroidal compound. It is structurally related to other pregnane steroids and is characterized by the presence of hydroxyl, methyl, and acetate functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid nucleus.

    Acetylation: Formation of acetate esters by reacting with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce or remove specific functional groups.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.

    Influencing Gene Expression: Affecting the transcription of specific genes.

    Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in steroid metabolism.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate include:

    Medroxyprogesterone acetate: A synthetic progestin with similar structural features.

    Megestrol acetate: Another synthetic progestin used in medical applications.

    Hydrocortisone acetate: A corticosteroid with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique effects on biological systems. Its distinct chemical structure allows for targeted interactions with molecular pathways, making it valuable for research and therapeutic applications.

Properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h12,14,18-20,28H,5-11,13H2,1-4H3/t14?,18-,19+,20+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKCXRBJSXYJD-IANBGGIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551663
Record name 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-43-7
Record name 17-Hydroxy-16-methyl-3,20-dioxopregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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